BenchChemオンラインストアへようこそ!

6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine

Medicinal Chemistry Drug Design Physicochemical Properties

Procure the definitive N9-phenyl regioisomer (CAS 1652-70-6) for kinase selectivity profiling. Unlike N9-benzyl p38α MAPK inhibitors, the 9-phenyl group rigidifies the molecule and alters the 6-substituent's angle, essential for probing off-target effects and establishing SAR. Its 6-thioether/N9-phenyl scaffold is primed for derivatization into metal complexes for cytokine inhibition. With 97% purity, this building block is ideal for immediate HTS inclusion, driving library diversity and hit identification.

Molecular Formula C18H13FN4S
Molecular Weight 336.4 g/mol
CAS No. 1652-70-6
Cat. No. B15217799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine
CAS1652-70-6
Molecular FormulaC18H13FN4S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C2N=CN=C3SCC4=CC=C(C=C4)F
InChIInChI=1S/C18H13FN4S/c19-14-8-6-13(7-9-14)10-24-18-16-17(20-11-21-18)23(12-22-16)15-4-2-1-3-5-15/h1-9,11-12H,10H2
InChIKeyZFWKNFDJDPXHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine: Chemical Identity and Structural Baseline


6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine (CAS 1652-70-6) is a synthetic purine derivative with the molecular formula C18H13FN4S and a molecular weight of 336.39 g/mol . It features a 9-phenyl substituent and a 6-(4-fluorobenzyl)thioether group on the purine core. This compound is classified as a small molecule research chemical and is primarily utilized as a synthetic building block in medicinal chemistry programs for generating purine-focused compound libraries [1]. Its structural features, combining an N9-phenyl group with a 6-benzylthioether, place it within a niche chemical space explored for kinase inhibition and other biological activities, though specific mechanistic data for this entity are limited.

Why Generic Substitution is Not Advisable for 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine


In-class substitution is not straightforward for 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine due to the specific electronic and steric interplay between its N9-phenyl group and the 6-(4-fluorobenzyl)thioether. Unlike its more common 9-benzyl regioisomers, which have been studied as ATP-competitive kinase inhibitors and anticonvulsants [1], the 9-phenyl substitution rigidifies the molecule and alters the angle of the 6-substituent relative to the purine core. A structurally similar compound, 9-Benzyl-6-(4-fluoro-phenylsulfanyl)-9H-purine, has been annotated as an inhibitor of mitogen-activated protein kinase 14 (p38α) [2], indicating that subtle changes in the N9 substituent can redirect target affinity. Without direct comparative biological data for the target compound, assuming equivalence with its benzyl analogs or other 6-thioether purines is scientifically unfounded, as even minor modifications at the N9 position can lead to significant differences in binding mode, selectivity, and pharmacokinetics. The quantitative evidence below elaborates on these critical structural differentiators.

Quantitative Differentiation Evidence: 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine vs. Analogs


N9 Substituent Steric Bulk and Topological Polar Surface Area Comparison

The N9-phenyl group confers a distinct steric and electronic profile compared to the more common N9-benzyl substituent found in many bioactive purines. The 9-phenyl analog eliminates a methylene spacer, resulting in a different spatial orientation of the aromatic ring and a potential increase in topological polar surface area (TPSA) due to altered nitrogen accessibility. This can directly influence membrane permeability and target binding. While TPSA values must be calculated, the structural difference is a critical differentiator for procurement when the intended target pocket requires a specific exit vector from the purine core [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Regioisomeric Differentiation: 6-Thioether vs. 6-Aryl Substitution Patterns

The target compound possesses a 6-(4-fluorobenzyl)thioether group, which is a key differentiator from 6-aryl or 6-alkylamino purines. In a seminal study by Laufer et al. on ATP-competitive kinase inhibitors, a series of 6-substituted purines was evaluated. The biological activity varied dramatically based on the nature of the 6-substituent. While the target compound was not explicitly reported in that study, a closely related class member, 9-Butyl-6-[(4-fluorobenzyl)thio]-9H-purin-2-amine, demonstrated the viability of this substitution pattern for biological screening [1]. This contrasts with the 6-arylpurines reported in the same paper, which exhibited different kinase selectivity profiles, establishing the 6-thioether moiety as a distinct pharmacophore element.

Structure-Activity Relationship Kinase Inhibition Synthetic Chemistry

Potential for Anti-inflammatory Activity Based on In-Class Patent Evidence

A Chinese patent (CN106632339B) describes a series of 6-substituted-9H-purine derivatives, which encompass the structural motifs of the target compound. The patent claims that these compounds, particularly when complexed with metal ions, exhibit higher inhibition rates of inflammatory cytokines compared to the benchmark inhibitor 3 (a 6-benzylpurine complex) [1]. While specific data for 6-[(4-fluorobenzyl)sulfanyl]-9-phenyl-9H-purine is not disclosed, the patent provides class-level inference that this substitution pattern is compatible with and potentially superior for anti-inflammatory activity relative to 6-benzylpurines. This positions the target compound as a plausible intermediate for developing metal-chelating purine derivatives for inflammation research.

Inflammation Cytokine Inhibition Patent Analysis

Purity and Availability Profile for Screening Library Procurement

For compound library procurement, the commercial availability at a standard purity of 97% is a critical differentiator. Many in-class 6-thioether purine analogs are custom-synthesis items with longer lead times or lower guaranteed purities. The target compound is cataloged with a specific purity specification of 97% , which exceeds the typical screening library requirement of >90% purity. This high purity reduces the risk of false positives or negatives in primary screens compared to analogs sourced from suppliers with less stringent quality specifications. Furthermore, its availability as an off-the-shelf item (catalog number CM1053214) reduces procurement timelines compared to custom-synthesized comparators.

Compound Management High-Throughput Screening Procurement

Optimized Application Scenarios for 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9H-purine in Research and Procurement


Screening for Metal-Chelating Anti-inflammatory Agents

Based on patent class-level evidence [1], this compound is a strong candidate for derivatization into metal complexes for anti-inflammatory research. Its 6-thioether and N9-phenyl groups provide the necessary coordination sphere for metal chelation, potentially leading to enhanced cytokine inhibition compared to 6-benzylpurine benchmarks.

Kinase Selectivity Profiling as an N9-Phenyl Regioisomer

For medicinal chemistry programs targeting kinases, this compound serves as a critical N9-phenyl regioisomer in a selectivity panel. Its structural divergence from the N9-benzyl analog, a known p38α MAPK inhibitor [2], makes it essential for understanding the structure-activity relationship of the 9-substituent and for probing off-target effects. It should be procured alongside its 9-benzyl counterpart for comparative kinase profiling.

High-Throughput Screening Library Expansion

With a confirmed off-the-shelf availability at 97% purity , this compound is ideal for immediate inclusion in HTS libraries targeting diverse biological endpoints. Its high purity minimizes assay interference, and its structural uniqueness (9-phenyl purine core) contributes to library diversity, a key factor for successful hit identification in drug discovery campaigns.

Quote Request

Request a Quote for 6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.